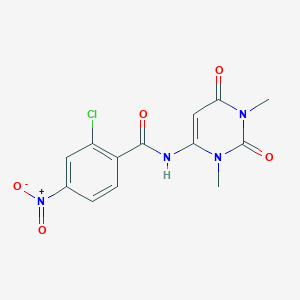![molecular formula C19H20N2O3 B5756078 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is a chemical compound that has been widely used in scientific research for its various applications. It is a synthetic compound that is used in the study of various biological processes.
作用机制
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as phosphodiesterases and cyclooxygenases. It has also been shown to inhibit the production of various inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and induce apoptosis. It has also been shown to inhibit angiogenesis and inflammation. In addition, it has been shown to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One of the advantages of using N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide in lab experiments is its ability to inhibit the activity of various enzymes and cytokines. This makes it a useful tool in the study of various biological processes and diseases. However, one of the limitations of using N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is its potential toxicity and side effects. Therefore, caution must be taken when using this compound in lab experiments.
未来方向
There are many future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide. One possible direction is the study of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another possible direction is the study of its potential use as a cognitive enhancer. In addition, further research is needed to fully understand the mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide and its potential toxicity and side effects.
Conclusion:
In conclusion, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is a synthetic compound that has been widely used in scientific research for its various applications. It is used in the study of various biological processes and diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and cytokines. It has various biochemical and physiological effects and has potential use in the treatment of various diseases and as a cognitive enhancer. Further research is needed to fully understand its mechanism of action and potential toxicity and side effects.
合成方法
The synthesis method of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is then reacted with 2-amino-5-methylbutan-1-ol to form N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide.
科学研究应用
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been widely used in scientific research for its various applications. It is used in the study of various biological processes such as apoptosis, angiogenesis, and inflammation. It has also been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)10-18(22)20-14-6-9-17-16(11-14)21-19(24-17)13-4-7-15(23-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEBKMXXVZRHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)

![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)





![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)